molecular formula C9H18N2 B1469122 1-Cyclohexylazetidin-3-amine CAS No. 54431-46-8

1-Cyclohexylazetidin-3-amine

Cat. No. B1469122
CAS RN: 54431-46-8
M. Wt: 154.25 g/mol
InChI Key: KWZVXUCFMKIAQV-UHFFFAOYSA-N
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Description

1-Cyclohexylazetidin-3-amine is a chemical compound with the CAS Number: 54431-46-8 and a molecular weight of 154.26 . It is in powder form .


Molecular Structure Analysis

The IUPAC name for 1-Cyclohexylazetidin-3-amine is 1-cyclohexyl-3-azetidinamine . The InChI code is 1S/C9H18N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7,10H2 .


Physical And Chemical Properties Analysis

1-Cyclohexylazetidin-3-amine is a powder with a molecular weight of 154.26 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Analytical Chemistry Applications

1-Cyclohexylazetidin-3-amine, as part of the cyclohexylamine family, is significant in analytical chemistry. Cyclohexylamine and its derivatives, including 1-Cyclohexylazetidin-3-amine, are used as corrosion inhibitors in power stations and natural gas storage. They are detected and quantified in various technological processes to assess the efficacy of anti-corrosive protection. This detection often involves selective methods such as derivatization of the primary amino group and formation of UV-VIS absorbing or fluorescent derivatives (Jegorov, Tříska, & Zahradníčková, 1990).

2. Synthesis of Biologically Active Compounds

1-Cyclohexylazetidin-3-amine derivatives have been explored for their antimicrobial and cytotoxic activities. A series of novel azetidine-2-one derivatives of 1H-benzimidazole were synthesized, starting from 1-methyl-1H-benzimidazol-2-amine, which is structurally related to 1-Cyclohexylazetidin-3-amine. These compounds showed significant antibacterial and cytotoxic properties in vitro, highlighting the potential of 1-Cyclohexylazetidin-3-amine derivatives in medicinal chemistry (Noolvi et al., 2014).

3. Application in Polymer Science

1-Cyclohexylazetidin-3-amine is also utilized in polymer science. For example, a new methacrylate monomer, 3-(1-Cyclohexyl)azetidinyl methacrylate (CyAMA), was synthesized from the sodium salt of 1-cyclohexylazetidin-3-ol, closely related to 1-Cyclohexylazetidin-3-amine. This monomer was polymerized and studied for its antibacterial and antifungal effects, indicating its potential use in developing polymers with inherent antimicrobial properties (Coşkun et al., 2000).

4. Role in Bioconjugation Chemistry

1-Cyclohexylazetidin-3-amine and its derivatives are important in bioconjugation chemistry, where they can participate in amide bond formation processes. For example, carbodiimide-mediated amide formation in aqueous media is a key reaction in bioconjugation, and cyclohexylamine derivatives can act as amine reactants in such processes. This application is crucial for developing biologically active conjugates and drug delivery systems (Nakajima & Ikada, 1995).

5. Enzymatic Synthesis of Chiral Amines

1-Cyclohexylazetidin-3-amine and its derivatives have been used in enzymatic processes to synthesize chiral amines. For instance, amine transaminases (ATAs) have been employed in the synthesis of (1R,3R)-1-amino-3-methylcyclohexane, a compound structurally related to 1-Cyclohexylazetidin-3-amine. This illustrates the enzyme-catalyzed production of chiral amines, a process of great interest in pharmaceutical chemistry (Skalden et al., 2016).

Safety And Hazards

The safety information for 1-Cyclohexylazetidin-3-amine indicates that it is dangerous . The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

1-cyclohexylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZVXUCFMKIAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylazetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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